Oral Bioavailability and Pharmacokinetic Differentiation of BSP16 Versus Class Benchmark
BSP16 exhibits high oral bioavailability (F = 107%) in rats following a 50 mg/kg oral dose, with a Cmax of 58.2 μg/mL, AUC0–∞ of 315.9 h·μg/mL, and a terminal half-life (t1/2) of 1.60 h [1]. In contrast, the cyclic dinucleotide STING agonist ADU-S100 lacks oral bioavailability entirely and is limited to intratumoral or parenteral administration [2]. MK-1454 similarly requires intratumoral injection, imposing logistical and translational constraints absent with BSP16 [3]. The oral availability of BSP16 enables systemic exposure and repeated dosing without invasive procedures.
| Evidence Dimension | Oral bioavailability (F, %) and systemic exposure in rat |
|---|---|
| Target Compound Data | F = 107%; Cmax = 58.2 μg/mL; AUC0–∞ = 315.9 h·μg/mL; t1/2 = 1.60 h (oral 50 mg/kg) |
| Comparator Or Baseline | ADU-S100: not orally bioavailable (requires intratumoral injection); MK-1454: not orally bioavailable (requires intratumoral injection) |
| Quantified Difference | BSP16: oral F > 100% (enterohepatic recirculation); ADU-S100/MK-1454: oral F = 0% |
| Conditions | Rat pharmacokinetic study; oral gavage (50 mg/kg) and intravenous (5 mg/kg) administration |
Why This Matters
Oral bioavailability eliminates the requirement for intratumoral or parenteral administration, substantially reducing experimental complexity and enabling systemic STING activation across disseminated tumor models.
- [1] Feng X, Pan L, Qian Z, et al. Discovery of Selenium-Containing STING Agonists as Orally Available Antitumor Agents. J Med Chem. 2022;65(22):15048-15065. View Source
- [2] Corrales L, et al. Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Rep. 2015;11(7):1018-1030. View Source
- [3] DrugBank: MK-1454 (Ulevostinag). Accession Number DB15453. View Source
